molecular formula C16H17N5O B10838943 8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one

8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one

Cat. No.: B10838943
M. Wt: 295.34 g/mol
InChI Key: XNWDEMWJNJVCBD-UHFFFAOYSA-N
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Description

[3H]PSB-11 is a radiolabeled compound used as a selective antagonist for the human adenosine A3 receptor. This compound is valuable in scientific research for studying the binding kinetics and pharmacological properties of adenosine receptors, which are involved in various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]PSB-11 involves several steps, starting with the preparation of the core structure, followed by the introduction of the radiolabel. The core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The radiolabeling step involves the incorporation of tritium ([3H]) into the molecule, which is achieved through catalytic hydrogenation or other radiolabeling techniques .

Industrial Production Methods

Industrial production of [3H]PSB-11 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The radiolabeling step is carefully controlled to achieve the desired specific activity and stability of the radiolabeled compound .

Chemical Reactions Analysis

Types of Reactions

[3H]PSB-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the molecule .

Mechanism of Action

[3H]PSB-11 exerts its effects by binding to the adenosine A3 receptor, a G protein-coupled receptor. Upon binding, it acts as an antagonist, blocking the receptor’s activation by endogenous adenosine. This inhibition modulates various signaling pathways, including the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate levels. The molecular targets and pathways involved include the Gαi protein and downstream effectors such as protein kinase A .

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one

InChI

InChI=1S/C16H17N5O/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10/h4-8,11,17H,3,9H2,1-2H3

InChI Key

XNWDEMWJNJVCBD-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1

Origin of Product

United States

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